molecular formula C18H23N3O6 B038517 3-(2-(N-(1-Carboxy-3-phenylpropyl)amino)propionyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid CAS No. 120294-09-9

3-(2-(N-(1-Carboxy-3-phenylpropyl)amino)propionyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid

Cat. No. B038517
CAS RN: 120294-09-9
M. Wt: 377.4 g/mol
InChI Key: VFAVNRVDTAPBNR-UHFFFAOYSA-N
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Description

The compound “3-(2-(N-(1-Carboxy-3-phenylpropyl)amino)propionyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid” is a complex organic molecule. It contains several functional groups including carboxylic acids, an amine, and an imidazolidine ring .


Synthesis Analysis

The synthesis of similar compounds has been described in various patents and scientific literature . For instance, the patent EP0336368A2 describes the synthesis of N²-(1-substituted-3-phenylpropyl)-L-lysine derivatives, which share some structural similarities with the compound .


Molecular Structure Analysis

The molecular structure of the compound involves several functional groups and bonds. It includes 23 non-H bonds, 8 multiple bonds, 12 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aliphatic), 1 secondary amine (aliphatic), and 2 hydroxyl groups .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that the compound could interact with biological systems through its carboxylic acid and amine groups, but this would depend on the specific context .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

3-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAVNRVDTAPBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057850
Record name Imidaprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(N-(1-Carboxy-3-phenylpropyl)amino)propionyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid

CAS RN

120294-09-9, 89371-44-8
Record name Imidaprilat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120294099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidaprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-(N-(1-Carboxy-3-phenylpropyl)amino)propionyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid
Reactant of Route 2
3-(2-(N-(1-Carboxy-3-phenylpropyl)amino)propionyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid
Reactant of Route 3
3-(2-(N-(1-Carboxy-3-phenylpropyl)amino)propionyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid
Reactant of Route 4
3-(2-(N-(1-Carboxy-3-phenylpropyl)amino)propionyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid
Reactant of Route 5
3-(2-(N-(1-Carboxy-3-phenylpropyl)amino)propionyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid
Reactant of Route 6
3-(2-(N-(1-Carboxy-3-phenylpropyl)amino)propionyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid

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